Cas no 1321863-75-5 ((4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one)

(4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one 化学的及び物理的性質
名前と識別子
-
- (4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one
- F0349-4047
- AKOS001568312
- SR-01000551536
- (Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one
- SR-01000551536-1
- 1321863-75-5
- (4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one
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- インチ: 1S/C21H21NO3/c1-21(2,3)16-10-8-14(9-11-16)12-18-20(23)25-19(22-18)15-6-5-7-17(13-15)24-4/h5-13H,1-4H3/b18-12-
- InChIKey: UXWCOQXOVAKPIH-PDGQHHTCSA-N
- ほほえんだ: O1C(/C(=C/C2C=CC(=CC=2)C(C)(C)C)/N=C1C1C=CC=C(C=1)OC)=O
計算された属性
- せいみつぶんしりょう: 335.15214353g/mol
- どういたいしつりょう: 335.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 550
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.9Ų
- 疎水性パラメータ計算基準値(XlogP): 5.2
(4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0349-4047-75mg |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |
1321863-75-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0349-4047-2μmol |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |
1321863-75-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0349-4047-10mg |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |
1321863-75-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0349-4047-25mg |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |
1321863-75-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0349-4047-40mg |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |
1321863-75-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0349-4047-5μmol |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |
1321863-75-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0349-4047-3mg |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |
1321863-75-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0349-4047-30mg |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |
1321863-75-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0349-4047-20μmol |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |
1321863-75-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0349-4047-1mg |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |
1321863-75-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
(4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one 関連文献
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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(4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-oneに関する追加情報
Compound Introduction: (4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one (CAS No. 1321863-75-5)
The compound (4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one, identified by its CAS number 1321863-75-5, represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound belongs to the oxazole class, characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of a double bond at the (4Z) position and the substitution pattern involving 4-tert-butylphenyl and 3-methoxyphenyl moieties contribute to its unique chemical and biological properties.
Recent studies have highlighted the potential of oxazole derivatives as pharmacophores in drug discovery. The structural framework of this compound, featuring a rigid oxazole core, enhances its binding affinity to biological targets. Specifically, the 4-tert-butylphenyl group introduces steric bulk, which can optimize interactions with protein receptors, while the 3-methoxyphenyl substituent may modulate electronic properties through resonance effects. These features make it an attractive candidate for further exploration in medicinal chemistry.
In the context of contemporary research, oxazole-based compounds have garnered attention for their role in developing novel therapeutic agents. The oxazole ring is known for its stability and ability to engage in hydrogen bonding, making it a versatile scaffold for drug design. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory activities. The (4Z) configuration of the double bond suggests that this compound may exhibit distinct conformational preferences compared to its E-isomer, which could influence its biological activity.
One of the most compelling aspects of this compound is its structural diversity, which allows for extensive modifications to tailor its pharmacological profile. Researchers have been exploring various synthetic pathways to derive analogs with enhanced efficacy or reduced toxicity. The combination of electronic and steric effects introduced by the 4-tert-butylphenyl and 3-methoxyphenyl groups provides a rich foundation for structure-activity relationship (SAR) studies. Such studies are crucial for understanding how minor changes in the molecular structure can significantly impact biological function.
The oxazole core also offers opportunities for further functionalization. For example, introducing additional substituents at different positions on the ring could lead to compounds with novel mechanisms of action. This flexibility is particularly valuable in addressing complex diseases that require multifaceted therapeutic approaches. Recent publications have demonstrated that oxazole derivatives can interact with a wide range of biological targets, including enzymes and receptors involved in metabolic pathways.
From a synthetic chemistry perspective, this compound exemplifies the elegance of heterocyclic chemistry. The synthesis involves multi-step reactions that showcase the interplay between organic transformations and molecular design. Key steps include condensation reactions to form the oxazole ring and subsequent functionalization at specific positions. These synthetic strategies not only highlight the compound's complexity but also provide insights into scalable methodologies for producing related derivatives.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in synthesizing more complex molecules with specialized functions. For instance, researchers have explored its utility in developing materials with enhanced mechanical or electronic properties due to its rigid framework and aromatic substituents.
In conclusion, (4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one (CAS No. 1321863-75-5) represents a promising candidate in medicinal chemistry with significant potential for further research and development. Its structural complexity, combined with its diverse range of possible applications, makes it a valuable asset in both academic and industrial settings. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing global health challenges.
1321863-75-5 ((4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one) 関連製品
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